1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a pyrrolidinone ring, a methoxyphenyl group, and a thiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, thiophene-2-carboxylic acid, and urea. The synthetic route may involve the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving 4-methoxybenzaldehyde and an appropriate amine.
Introduction of the Thiophenylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction using thiophene-2-carboxylic acid.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with urea under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl and thiophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major products may include carboxylic acids or ketones.
Reduction: The major products may include alcohols or amines.
Substitution: The major products depend on the nucleophile used but may include substituted ureas or thiophenes.
Scientific Research Applications
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant and neutralizing reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(phenylmethyl)urea: Similar structure but lacks the thiophenylmethyl group.
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but contains a pyridinylmethyl group instead of a thiophenylmethyl group.
Uniqueness
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both a methoxyphenyl group and a thiophenylmethyl group, which may confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-24-15-6-4-14(5-7-15)21-12-13(9-17(21)22)10-19-18(23)20-11-16-3-2-8-25-16/h2-8,13H,9-12H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFJYXWNWSUOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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